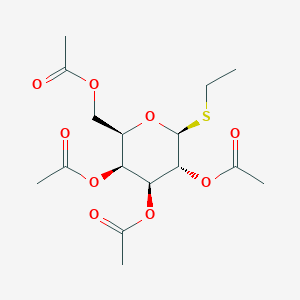

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside

Description

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (ETAG, CAS 55722-49-1) is a thioglycoside derivative of galactose with acetyl protecting groups on all hydroxyl positions except the anomeric carbon, which is substituted with an ethylthio group. Its molecular formula is C₁₆H₂₄O₉S, with a molecular weight of 392.42 g/mol and a melting point of 75°C . ETAG is widely used in glycochemistry as a glycosyl donor due to its stability and reactivity in glycosylation reactions. It serves as a precursor for synthesizing complex glycoconjugates, particularly in studies involving dextran-based imaging agents .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-CWVYHPPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441927 | |

| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55722-49-1 | |

| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is a significant compound in carbohydrate chemistry, particularly known for its role as a glycosyl donor in synthetic organic chemistry. Its unique structure not only facilitates glycosylation reactions but also enhances the bioavailability and efficacy of pharmaceutical compounds. This article explores its biological activities, applications in research and industry, and relevant case studies.

- Molecular Formula : C16H24O9S

- Molecular Weight : 392.42 g/mol

- CAS Number : 55722-49-1

Glycosylation Reactions

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside acts as a glycosyl donor in the formation of glycosidic bonds. This property is crucial for synthesizing complex carbohydrates and glycoconjugates, which have applications in drug development and biochemistry.

Pharmaceutical Development

The compound is utilized to modify drug molecules, leading to increased bioavailability. This modification is essential for the design of targeted therapies in various medical fields. For example, it has been reported that derivatives of this compound exhibit enhanced activity against specific cancer cell lines due to improved cellular uptake .

Biotechnology Applications

In biotechnology, this compound aids in producing glycoproteins and therapeutic proteins. Its role in vaccine development is particularly noteworthy, as glycosylated proteins are often more immunogenic than their non-glycosylated counterparts .

Study on Anticancer Properties

A study investigated the effects of ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer cells while showing minimal toxicity to normal cells. This selectivity suggests potential for developing targeted cancer therapies .

Inhibition of Galectins

Research has shown that derivatives of this compound can inhibit galectin-1 and galectin-3, proteins involved in inflammation and cancer progression. The inhibition of these galectins may provide a therapeutic strategy for treating inflammatory diseases and certain cancers .

Applications

| Application Area | Description |

|---|---|

| Glycosylation | Serves as a glycosyl donor for synthesizing complex carbohydrates |

| Pharmaceuticals | Enhances drug bioavailability and efficacy |

| Biotechnology | Aids in producing glycoproteins and therapeutic proteins |

| Food Industry | Used as a flavoring agent or food additive to improve taste and stability |

Scientific Research Applications

Glycosylation Reactions

Overview

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is primarily used as a glycosyl donor in glycosylation reactions. This process is essential for forming glycosidic bonds, which are critical in the synthesis of complex carbohydrates and glycoconjugates.

Significance

- Complex Carbohydrate Synthesis : The compound facilitates the construction of oligosaccharides and polysaccharides that have various biological functions.

- Glycoconjugate Formation : It aids in the production of glycoproteins and glycolipids, which are vital for cellular recognition processes.

Pharmaceutical Development

Overview

The unique structural properties of this compound make it valuable in modifying drug molecules to enhance their bioavailability and therapeutic efficacy.

Applications

- Targeted Therapies : By improving drug delivery mechanisms and stability, it plays a role in developing targeted therapies for various diseases.

- Bioavailability Enhancement : Its use can lead to improved absorption rates of pharmaceutical compounds.

Biotechnology Applications

Overview

In biotechnology, ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is utilized in the production of biomolecules.

Key Uses

- Glycoprotein Production : It is essential for synthesizing glycoproteins that are crucial for vaccine development and therapeutic proteins.

- Vaccine Development : The compound's ability to modify glycan structures enhances the immunogenic properties of vaccines.

Food Industry

Overview

In the food sector, this compound serves functional roles that improve product quality.

Applications

- Flavoring Agent : Used to enhance flavors in food products.

- Food Additives : It contributes to the stability and shelf-life of various food formulations.

Research in Carbohydrate Chemistry

Overview

Researchers studying carbohydrate structures utilize this compound to gain insights into their biological roles and potential health applications.

Research Implications

- Structural Studies : The compound assists in elucidating the structure-function relationships of carbohydrates.

- Health Sciences Applications : Understanding carbohydrate interactions can lead to advancements in health-related research.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Glycosylation Reactions | Glycosidic bond formation; synthesis of carbohydrates |

| Pharmaceutical Development | Drug modification; targeted therapies |

| Biotechnology | Glycoprotein production; vaccine development |

| Food Industry | Flavor enhancement; stability improvement |

| Carbohydrate Chemistry | Structural studies; health science applications |

Case Studies and Research Findings

- Glycosylation Efficiency Study : A study demonstrated that using ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside as a donor led to higher yields in oligosaccharide synthesis compared to traditional methods .

- Pharmaceutical Formulation Research : Research highlighted its role in enhancing the solubility and bioavailability of poorly soluble drugs when incorporated into formulations .

- Vaccine Development Insights : A case study showed that modifying glycan structures with this compound significantly increased the immunogenic response in preclinical vaccine trials .

Chemical Reactions Analysis

Glycosylation Reactions

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is primarily utilized as a glycosyl donor in glycosylation reactions. Its thio group enhances reactivity compared to traditional glycosides:

-

Mechanism : The thio group facilitates the formation of glycosidic bonds through nucleophilic attack by an alcohol or another nucleophile on the anomeric carbon.

-

Applications :

-

Synthesis of complex carbohydrates and glycoconjugates.

-

Development of glycoproteins for pharmaceutical applications.

-

Deprotection Reactions

The acetyl groups can be removed selectively under basic conditions or using enzymatic methods:

-

Enzymatic Hydrolysis : Using specific lipases or esterases can provide regioselective deprotection, allowing for further functionalization of the sugar moiety .

Utilization in Pharmaceutical Development

This compound has implications in drug design:

-

Modification of Drug Molecules : Its structure allows for modifications that enhance bioavailability and efficacy in targeted therapies.

Spectroscopic Characterization

The characterization of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside can be performed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the molecular structure:

| Spectroscopic Technique | Chemical Shift (ppm) | Description |

|---|---|---|

| NMR | δ 1.25 (t), δ 1.98–2.13 (s), δ 4.12 (m) | Signals corresponding to methyl and methylene protons |

| NMR | δ 14.8–170.7 | Signals from various carbon environments in the molecule |

Mass Spectrometry

Mass spectrometry can confirm molecular weight and fragmentation patterns consistent with the expected structure (392.42 g/mol) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside

- Structure : Benzoyl (Bz) groups replace acetyl (Ac) groups.

- Key Differences: Reactivity: Benzoyl groups are more electron-withdrawing than acetyl, reducing the nucleophilicity of the glycosyl donor and altering activation kinetics . Stability: Bz groups are more resistant to acidic hydrolysis but require stronger basic conditions (e.g., NaOMe/MeOH) for deprotection . Applications: Preferred in multi-step syntheses requiring robust protection .

Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

- Structure: Phenyl group replaces ethyl at the anomeric position.

- Key Differences :

2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-α-D-galactopyranoside

- Structure: S-acetyl group replaces ethylthio; α-anomeric configuration.

- Key Differences :

Regioselective Protection

Ethyl 3,4,6-tri-O-acetyl-2-O-benzyl-1-thio-β-D-galactopyranoside

- Structure : Benzyl (Bn) group at C2; acetyl at C3,4,4.

- Key Differences: Regioselectivity: The C2-Bn group directs glycosylation to specific positions, useful for branched oligosaccharide synthesis . Deprotection Flexibility: Bn groups require hydrogenolysis (H₂/Pd), enabling orthogonal deprotection strategies .

Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-galactopyranoside

Comparative Data Table

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside typically follows these key steps:

- Starting Material: Peracetylated galactopyranoside derivatives (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl halides or peracetylated sugars).

- Thiolation: Introduction of the ethyl thio group at the anomeric position by nucleophilic substitution or acid-catalyzed thiol addition.

- Purification: Flash chromatography or recrystallization to isolate the pure thioglycoside.

- Characterization: NMR and IR spectroscopy to confirm structure and purity.

Detailed Preparation Method Using Triflic Acid-Mediated Thioglycosylation

A widely cited and efficient method involves triflic acid (TfOH)-mediated thioglycosylation of peracetylated galactopyranosides with ethanethiol:

-

- Peracetylated galactopyranoside (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl acetate)

- Ethanethiol (2 equivalents)

- Triflic acid (catalytic amount)

- Anhydrous dichloromethane as solvent

- Molecular sieves (3 Å) to maintain dryness

- Reaction temperature initially at 0 °C, then stirred for 1 hour

-

- Mix peracetylated sugar, ethanethiol, and molecular sieves in dry CH2Cl2 under argon.

- Cool to 0 °C, add triflic acid dropwise.

- Stir for 1 hour at 0 °C.

- Filter off solids, wash organic phase with saturated sodium bicarbonate and water.

- Dry over anhydrous sodium sulfate and concentrate.

- Purify by flash chromatography.

-

- Yields typically range from 85% to 92%.

- Product is obtained as a colorless oil or white solid.

- Spectral data (1H NMR, 13C NMR) confirm the β-anomeric configuration and acetylation pattern.

This method is noted for its mild conditions, high selectivity, and reproducibility.

Alternative Thiolation via Boron Trifluoride Etherate Catalysis

Another approach involves substitution of the anomeric acetyl group with a thiol group using p-thiocresol and boron trifluoride diethyl etherate:

-

- 1-Bromo-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside as starting material

- p-Thiocresol as thiol source

- Boron trifluoride diethyl etherate as Lewis acid catalyst

- Reaction typically carried out in acetonitrile under nitrogen atmosphere

- Temperature around 50 °C for 1.5 hours

-

- Purify the bromo sugar by flash chromatography.

- Dissolve in acetonitrile, add acetic acid and triethylamine.

- Add p-thiocresol and boron trifluoride etherate.

- Stir at 50 °C for 1.5 hours.

- Work up by evaporation and washing with sodium bicarbonate solution.

- Purify the thio-substituted product by chromatography.

-

- Reported yields around 79% for the thio-substituted intermediate.

- Subsequent deprotection and further functionalization steps can be applied to obtain the ethyl thio derivative.

This method provides an alternative route to introduce the thio group with good regio- and stereoselectivity.

Reusable Catalyst Approach Using Phosphotungstic Acid

Recent advances include environmentally friendly catalytic methods:

- Catalyst: Phosphotungstic acid (heteropoly acid) as a reusable catalyst.

- Reaction: Thioglycosylation of peracetylated galactopyranosides with ethanethiol.

- Advantages: High yield (up to 90%), mild conditions, and catalyst recyclability.

- Outcome: Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside obtained as a colorless oil with excellent purity.

This method aligns with green chemistry principles and has been validated by spectral and chromatographic analysis.

Summary Table of Preparation Methods

| Method | Starting Material | Thiol Source | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Triflic Acid-Mediated Thioglycosylation | Peracetylated galactopyranoside | Ethanethiol | TfOH, CH2Cl2, 0 °C, molecular sieves | 85–92 | Mild, high selectivity, widely used |

| Boron Trifluoride Etherate Catalysis | 1-Bromo-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | p-Thiocresol | BF3·OEt2, acetonitrile, 50 °C | ~79 | Lewis acid catalysis, regioselective |

| Phosphotungstic Acid Catalysis | Peracetylated galactopyranoside | Ethanethiol | Phosphotungstic acid, mild, reusable | ~90 | Green chemistry approach, catalyst recycling |

Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic signals for the acetyl groups (singlets around 2.0–2.2 ppm in 1H NMR), ethyl thio group (triplet and quartet for CH3 and CH2 around 1.2 and 2.6 ppm), and anomeric proton (doublet with coupling constant ~10 Hz confirming β-configuration).

- IR Spectroscopy: Strong absorption bands for acetyl carbonyl groups (~1700 cm⁻¹) and thiol-derived C–S stretching.

- Purity: Confirmed by chromatographic methods (TLC, flash chromatography) and elemental analysis.

- Yields: Consistently high yields (79–92%) indicate robustness of the methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.